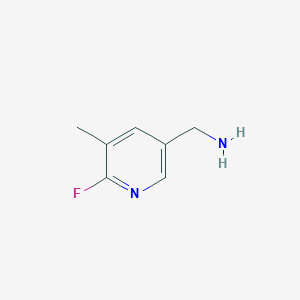

(6-Fluoro-5-methylpyridin-3-yl)methanamine

CAS No.: 1393532-95-0

Cat. No.: VC4788669

Molecular Formula: C7H9FN2

Molecular Weight: 140.161

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1393532-95-0 |

|---|---|

| Molecular Formula | C7H9FN2 |

| Molecular Weight | 140.161 |

| IUPAC Name | (6-fluoro-5-methylpyridin-3-yl)methanamine |

| Standard InChI | InChI=1S/C7H9FN2/c1-5-2-6(3-9)4-10-7(5)8/h2,4H,3,9H2,1H3 |

| Standard InChI Key | SBMFOLKLXDSSCC-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CN=C1F)CN |

Introduction

(6-Fluoro-5-methylpyridin-3-yl)methanamine is a synthetic organic compound with the molecular formula C₇H₉FN₂. It is a derivative of pyridine, featuring a fluorine atom at the 6-position and a methyl group at the 5-position, with an aminomethyl group attached to the 3-position of the pyridine ring. This compound is of interest in various fields, including medicinal chemistry and organic synthesis.

Structural Information

-

Molecular Formula: C₇H₉FN₂

-

Molar Mass: Approximately 140.16 g/mol

-

SMILES: CC1=CC(=CN=C1F)CN

-

InChI: InChI=1S/C7H9FN2/c1-5-2-6(3-9)4-10-7(5)8/h2,4H,3,9H2,1H3

-

InChIKey: SBMFOLKLXDSSCC-UHFFFAOYSA-N

Biological Activity and Applications

While specific biological activities of (6-fluoro-5-methylpyridin-3-yl)methanamine are not extensively documented, compounds with similar structures often exhibit potential in medicinal chemistry due to their ability to interact with biological targets. The presence of a fluorine atom can enhance lipophilicity and binding affinity to enzymes or receptors, which may influence neurological and metabolic pathways.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| (6-Fluoropyridin-3-yl)methanamine | C₆H₇FN₂ | Antioxidant, anti-inflammatory, potential anticancer properties |

| (6-Fluoro-5-methylpyridin-3-yl)methanamine | C₇H₉FN₂ | Potential biological activities due to structural similarity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume